molecular formula C9H10N4O B3006526 1-(4-Methoxyphenylmethyl)tetrazole CAS No. 160698-31-7

1-(4-Methoxyphenylmethyl)tetrazole

Cat. No. B3006526
Key on ui cas rn: 160698-31-7
M. Wt: 190.206
InChI Key: ODJQFWLXWRQLSQ-UHFFFAOYSA-N
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Patent
US06265434B1

Procedure details

A mixture of 3.84 g (28.0 mmol) of (4-methoxy)benzylamine, 2.73 g (42.0 mmol) of sodium azide and 7.50 mL (45.0 mmol) triethyl orthoformate in 25 mL of HOAc was stirred at 80° C. for 20 h. The reaction was cooled and concentrated. The residue was partitioned between 100 mL of EtOAc and 100 mL of H2O and the layers were separated. The organic layer was washed with 100 mL of 2.0 N HCl, 100 mL of sat'd NaHCO3, 100 mL of sat'd NaCl, dried over MgSO4 and concentrated. Flash chromatography on 100 g of silica gel using 2:1 v/v hexanes/EtOAc, then 1:1 v/v hexanes/EtOAc as the eluant afforded 2.32 g of the title compound: 1H NMR (300 MHz) δ 3.82 (s, 3H), 5.53 (s, 2H), 6.93 (d, J=8.6, 2H), 7.27 (d, J=8.6, 2H), 8.46 (s, 1H).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[N-:11]=[N+:12]=[N-:13].[Na+].[CH:15](OCC)(OCC)OCC>CC(O)=O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:8]2[CH:15]=[N:13][N:12]=[N:11]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
2.73 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 100 mL of EtOAc and 100 mL of H2O
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 100 mL of 2.0 N HCl, 100 mL of sat'd NaHCO3, 100 mL of sat'd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=CC=C(CN2N=NN=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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